8-Ethoxyquinoline-5-carboxylic acid
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Overview
Description
8-Ethoxyquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The ethoxy group at the 8th position and the carboxylic acid group at the 5th position of the quinoline ring make this compound unique and interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxyquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another approach involves the alkylation of quinoline derivatives with ethyl groups under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted processes to enhance reaction rates and yields. These methods are designed to be more efficient and environmentally friendly, reducing the need for harsh reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 8-ethoxyquinoline-5-carboxaldehyde or this compound.
Reduction: Formation of 8-ethoxy-1,2-dihydroquinoline-5-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Ethoxyquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-ethoxyquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-6-ethoxyquinoline-3-carboxylic acid ethyl ester: Similar in structure but with a chloro group at the 4th position and an ethyl ester group at the 3rd position.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position instead of a carboxylic acid group.
Uniqueness: 8-Ethoxyquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound for further research.
Properties
CAS No. |
91569-71-0 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
8-ethoxyquinoline-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-5-9(12(14)15)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
SHCQGJZZTKSOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 |
Origin of Product |
United States |
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